Dicaprylyl carbonate

Übersicht

Beschreibung

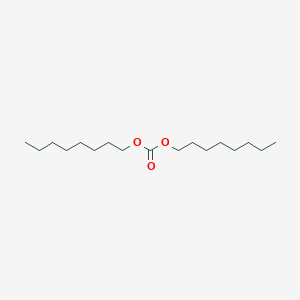

Dioctyl carbonate, also known as carbonic acid dioctyl ester, is an organic compound with the molecular formula C17H34O3. It is a colorless, odorless liquid that is primarily used as a plasticizer and solvent in various industrial applications. Dioctyl carbonate is known for its excellent dermatological compatibility and is often used in cosmetic formulations as an emollient.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dioctyl carbonate is typically synthesized through the transesterification reaction between dimethyl carbonate and 1-octanol. This reaction is catalyzed by a solid base catalyst such as potassium carbonate supported on gamma-alumina. The reaction conditions generally involve heating the mixture to around 120°C to achieve a high yield of dioctyl carbonate .

Industrial Production Methods: In industrial settings, the production of dioctyl carbonate involves the use of continuous reactors to maintain optimal reaction conditions and ensure consistent product quality. The process is designed to minimize by-products and maximize the efficiency of the transesterification reaction.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Di-n-octylcarbonat unterliegt hauptsächlich Umesterungsreaktionen. Es kann auch an Hydrolysereaktionen unter sauren oder basischen Bedingungen teilnehmen, was zur Bildung von Kohlensäure und 1-Octanol führt.

Häufige Reagenzien und Bedingungen:

Umesterung: Dimethylcarbonat und 1-Octanol in Gegenwart eines festen Basenkatalysators bei erhöhten Temperaturen.

Hydrolyse: Saure oder basische wässrige Lösungen bei Raumtemperatur.

Hauptprodukte, die gebildet werden:

Umesterung: Di-n-octylcarbonat und Methanol.

Hydrolyse: Kohlensäure und 1-Octanol.

Wissenschaftliche Forschungsanwendungen

Cosmetic and Personal Care Applications

Dicaprylyl carbonate serves multiple functions in cosmetics, including:

- Emollient : It acts as a dry emollient, providing skin conditioning without leaving a greasy residue. This property enhances the sensory experience of products like lotions and creams .

- Solvent : It effectively solubilizes and disperses active ingredients, particularly in sun-care products, improving their stability and efficacy .

- Hair Care : In hair care formulations, it conditions hair and forms a protective barrier to prevent moisture loss .

Case Study: Skin Compatibility

A study assessing the dermal compatibility of a face and body oil containing 30.984% this compound demonstrated no adverse reactions among participants. This highlights its suitability for sensitive skin formulations .

Industrial Applications

Beyond cosmetics, this compound is utilized in various industrial applications:

- Coatings and Adhesives : Due to its solvent properties, it is employed in formulating coatings and adhesives, enhancing their performance characteristics .

- Pharmaceuticals : Its compatibility with biological systems makes it a candidate for use in pharmaceutical formulations as an excipient or solvent .

Environmental Considerations

This compound is considered an environmentally friendly alternative to traditional solvents due to its biodegradable nature. Its use aligns with the growing demand for sustainable ingredients in product formulations.

Safety Assessments

Safety evaluations have been conducted to assess the toxicity of this compound. In acute dermal toxicity studies on Wistar rats, it was found to have an LD50 greater than 5 g/kg, indicating low toxicity levels . Furthermore, oral toxicity assessments showed no significant adverse effects at tested doses .

Wirkmechanismus

The primary mechanism by which dioctyl carbonate exerts its effects is through its role as a plasticizer and solvent. It interacts with polymer chains, increasing their flexibility and reducing their glass transition temperature. In biological systems, dioctyl carbonate can enhance the solubility and bioavailability of active pharmaceutical ingredients by acting as a carrier.

Vergleich Mit ähnlichen Verbindungen

Diethyl carbonate: Another dialkyl carbonate with similar solvent properties but lower molecular weight.

Dimethyl carbonate: A smaller dialkyl carbonate used as a solvent and methylating agent.

Dibutyl carbonate: Similar in structure but with shorter alkyl chains, leading to different physical properties.

Uniqueness: Dioctyl carbonate is unique due to its longer alkyl chains, which provide superior emollient properties and compatibility with a wide range of materials. This makes it particularly valuable in cosmetic and pharmaceutical applications where skin compatibility and solubility are crucial.

Biologische Aktivität

Dicaprylyl carbonate, also known as dioctyl carbonate, is an organic compound with the molecular formula CHO and a molecular weight of 286.45 g/mol. It is primarily utilized in cosmetic and pharmaceutical formulations due to its excellent emollient properties and skin compatibility. This article explores the biological activity of this compound, focusing on its mechanisms of action, safety assessments, and relevant case studies.

This compound is a colorless and odorless liquid that functions mainly as an emollient. Emollients are substances that soften and smooth the skin by filling in spaces between skin cells and creating a protective barrier to reduce moisture loss. The long hydrocarbon chains of this compound enhance its emollient properties by interacting with the skin's natural lipids, promoting a smooth texture without greasiness .

Key Properties:

| Property | Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 286.45 g/mol |

| Physical State | Colorless liquid |

| Primary Use | Emollient in cosmetics |

| Skin Compatibility | Excellent |

Biological Activity

The biological activity of this compound is significant in several areas:

- Emollient Effects : It conditions the skin and hair, providing a smooth texture while enhancing moisture retention. This property is particularly beneficial in cosmetic formulations where skin feel is crucial .

- Solvent Properties : this compound demonstrates good solubilization and dispersion capabilities for various active ingredients, including crystalline UV filters used in sunscreens. This enhances product stability and efficacy .

- Cellular Interactions : At the cellular level, this compound binds to lipid components of cell membranes, influencing various cellular processes. It may enhance the absorption of other active ingredients by facilitating their interaction with biomolecules .

Safety Assessment

Safety evaluations have been conducted to assess the toxicity of this compound in various animal models. The following findings summarize key results from acute toxicity studies:

Acute Toxicity Studies:

- Dermal Toxicity : In a study involving Wistar rats, this compound was applied dermally at a dose of 5 g/kg under occlusive conditions for 24 hours. No deaths or significant organ abnormalities were observed, indicating a high tolerance level (LD50 > 5 g/kg) .

- Oral Toxicity : Oral administration of this compound at a dose of 5 g/kg also showed no adverse effects on body weight or organ function during a 14-day observation period (LD50 > 5 g/kg) .

- Inhalation Toxicity : Limited data on inhalation toxicity suggest low risk; however, further studies are needed to establish comprehensive safety profiles for inhalation exposure.

Case Studies

Several studies highlight the practical applications and efficacy of this compound in cosmetic formulations:

- Sunscreen Formulations : Research indicates that incorporating this compound into sunscreen products improves the solubility of UV filters, leading to enhanced stability and efficacy against UV radiation .

- Moisturizers : In clinical trials assessing skin hydration levels, products containing this compound demonstrated superior moisturizing effects compared to those without it, confirming its role as an effective emollient .

Eigenschaften

IUPAC Name |

dioctyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-5-7-9-11-13-15-19-17(18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPOVTYZGGYDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075115 | |

| Record name | Carbonic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-31-5 | |

| Record name | Dicaprylyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicaprylyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dioctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, dioctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAPRYLYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609A3V1SUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Dicaprylyl carbonate in topical formulations?

A1: this compound is primarily used as an emollient, solvent, and skin conditioning agent in topical formulations like creams and lotions. [, ] It contributes to a smooth and pleasant feel upon application. Research has shown its potential to enhance the stability of benzoyl peroxide, a common ingredient in acne treatments, by maintaining moisture in the stratum corneum. [] Furthermore, it acts as a solvent in transparent sunscreen gels, contributing to their stability and aesthetic appeal. []

Q2: How does the molecular structure of this compound contribute to its properties?

A2: this compound is a diester of carbonic acid with two octyl (caprylyl) groups. Its non-polar structure makes it an excellent solvent for other non-polar substances, such as certain sunscreen agents and benzoyl peroxide. [, ] This non-polar nature also contributes to its emollient properties, allowing it to spread easily on the skin and impart a smooth feel.

Q3: Are there any studies on the use of this compound in drug delivery systems?

A3: While the provided research doesn't directly discuss this compound in complex drug delivery systems, a study investigated its use in formulating microemulsions. [] The research focused on a micro emulsion toning lotion incorporating pearl hydrolysate liposomes. While this doesn't directly translate to targeted drug delivery, it showcases the compound's potential in advanced formulation strategies.

Q4: Has this compound demonstrated any catalytic activity?

A4: The provided research doesn't delve into the catalytic properties of this compound. Its primary applications, as highlighted in the studies, are focused on its role as an emollient, solvent, and formulation component in cosmetics and topical pharmaceuticals. [, , , , ]

Q5: How does the presence of this compound affect the stability of emulsions?

A6: While this compound itself is not a traditional emulsifier, research indicates its potential to influence emulsion stability. One study demonstrated its use in a two-phase cosmetic preparation, where it contributed to shortening the separation speed of the phases after homogenization. [] Another study highlighted its role as a component of the oil phase in the creation of a stable Rose cream. []

Q6: Are there concerns regarding the environmental impact of this compound?

A6: The provided research papers do not offer specific details on the environmental impact or degradation pathways of this compound. Further research focusing on its ecotoxicological profile and potential mitigation strategies is needed to address these aspects.

Q7: Has this compound been investigated for use in nanotechnology applications?

A8: Yes, one study explored the use of this compound in stabilizing emulsions created with nanohybrid particulate emulsifiers. [] These emulsifiers, derived from a branched alternating copolymer, effectively stabilized emulsions with this compound and other oils. This highlights the compound's compatibility with nanotechnology-based formulation approaches.

Q8: What analytical methods are commonly employed to characterize and quantify this compound?

A8: While the provided studies don't explicitly detail specific analytical techniques for this compound, common methods for characterizing esters like this compound include gas chromatography (GC) and high-performance liquid chromatography (HPLC). These techniques allow for separation and quantification even in complex mixtures. Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can further confirm its identity and purity.

Q9: Does the research indicate any potential toxicity concerns regarding this compound?

A10: The research papers primarily focus on the formulation aspects and applications of this compound. While one study mentions its use in a children's anti-mosquito emulsion, implying a certain level of safety for this demographic, comprehensive toxicological data and long-term safety profiles are not explicitly discussed. [] Further investigation is necessary to provide a complete picture of its safety profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.